molecular formula C17H17NO4 B353027 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one CAS No. 838812-58-1

3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one

Cat. No.: B353027
CAS No.: 838812-58-1
M. Wt: 299.32g/mol
InChI Key: UYDYUTAFIGQNOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one represents a well-defined chemical entity with specific molecular characteristics that distinguish it within the benzoxazole family. The compound is registered under Chemical Abstracts Service number 838812-58-1, providing it with a unique identifier in chemical databases worldwide. The molecular formula of this compound is C17H17NO4, reflecting its composition of seventeen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and four oxygen atoms. The calculated molecular weight stands at 299.32 grams per mole, which corresponds to its structural complexity and the presence of multiple functional groups.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the name precisely describes the molecular architecture. The compound features a benzoxazol-2(3H)-one core structure, which forms the foundation of its chemical identity. The propyl chain serves as a linker connecting this core to the 2-methoxyphenoxy substituent, creating the complete molecular framework. Alternative naming conventions include 3-(3-(2-methoxyphenoxy)propyl)benzo[d]oxazol-2(3H)-one, which provides additional clarity regarding the ring fusion pattern.

The structural representation through Simplified Molecular Input Line Entry System notation is recorded as O=C1OC2=CC=CC=C2N1CCCOC3=CC=CC=C3OC, providing a standardized method for digital representation and database storage. This notation captures the essential connectivity and bonding patterns that define the compound's three-dimensional structure. The compound demonstrates achiral characteristics, meaning it does not possess stereogenic centers that would result in optical isomerism.

Table 1: Chemical Identity Parameters

Parameter Value
Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
Chemical Abstracts Service Number 838812-58-1
International Union of Pure and Applied Chemistry Name 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one
Simplified Molecular Input Line Entry System O=C1OC2=CC=CC=C2N1CCCOC3=CC=CC=C3OC

Historical Development in Benzoxazole Chemistry

The historical development of benzoxazole chemistry provides essential context for understanding the significance of 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one within this chemical family. The discovery and synthesis of benzoxazole compounds trace their origins to the broader exploration of heterocyclic chemistry, which began with the fundamental discovery of oxazole as a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. This foundational work established the theoretical framework for understanding how benzene rings could be fused with oxazole structures to create the benzoxazole scaffold.

The initial synthesis of benzoxazole compounds likely commenced during the early to mid-twentieth century as part of comprehensive efforts in heterocyclic chemistry research. During this period, researchers systematically explored reactions involving the fusion of benzene rings with oxazole rings to create the characteristic benzoxazole structure that defines compounds like 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one. These early investigations established the fundamental synthetic pathways that continue to influence modern approaches to benzoxazole synthesis.

The refinement of synthetic methods represented a crucial phase in benzoxazole chemistry development, as researchers experimented with various reaction conditions, catalysts, and starting materials to optimize synthesis procedures and increase yields. Contemporary research has demonstrated that compounds such as 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one can be synthesized from commercially available starting materials, including 2-methoxyphenol and 2-aminophenol, using established synthetic methodologies. Modern synthetic approaches often utilize solvents such as ethanol or methanol, along with catalysts like hydrochloric acid or sulfuric acid to enhance reaction efficiency.

The evolution of benzoxazole synthesis has progressed to include advanced techniques such as electrochemical generation methods, which have proven effective for creating complex benzoxazole structures. These electrochemical approaches offer advantages in terms of compatibility with redox-sensitive functional groups and provide clean formation pathways for benzoxazole products. Industrial applications have incorporated continuous flow reactors for scalability, ensuring high yields and purity through advanced purification techniques such as recrystallization and chromatography.

Table 2: Historical Milestones in Benzoxazole Chemistry

Period Development Significance
Early 20th Century Discovery of oxazole heterocycles Foundation for benzoxazole chemistry
Mid-20th Century Initial benzoxazole synthesis Establishment of fusion methodologies
Late 20th Century Synthetic method refinement Optimization of yields and conditions
Early 21st Century Electrochemical synthesis Advanced synthetic approaches
Present Industrial scale production Commercial viability and applications

Structural Relationship to Bioactive Benzoxazole Derivatives

The structural architecture of 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one positions it within a family of bioactive benzoxazole derivatives that demonstrate significant pharmacological potential. Benzoxazole derivatives are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, which stem from the unique electronic and steric characteristics of the benzoxazole core structure. The specific structural features of 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one, including its propyl ether substituent and methoxyphenoxy group, contribute to its classification within pharmaceutical intermediates and potential drug candidates.

Comparative analysis reveals that benzoxazole derivatives demonstrate potent antimicrobial activity against both Gram-positive bacteria, including Staphylococcus aureus, Streptococcus faecalis, and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. Additionally, these compounds exhibit antifungal activity against Candida albicans, Candida krusei, Candida glabrata, Aspergillus niger, and Aspergillus flavus, often demonstrating activity levels that exceed those of commercially available antimicrobial drugs used as controls.

Structure-activity relationship studies have identified that substituents in positions 2 and 5 of the benzoxazole ring are particularly important for biological activity, especially when both positions are occupied. The compound 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one features substitution at the nitrogen position (position 3) of the benzoxazole ring, which distinguishes it from many other bioactive derivatives and may contribute to unique pharmacological properties. Research on related benzoxazolylalanine derivatives has demonstrated that compounds with methoxyphenoxy substituents can exhibit selective antimicrobial properties, with some derivatives showing activity against pathogenic microorganisms at low minimal inhibitory concentration values.

The therapeutic potential of benzoxazole derivatives extends beyond antimicrobial applications, encompassing anti-inflammatory and potential anticancer activities. Patent reviews covering developments from 2015 to 2020 indicate that benzoxazole derivatives have demonstrated excellent activity against various protein targets and diseases, with some compounds progressing to clinical trial stages. The wide range of therapeutic potential exhibited by benzoxazole derivatives relates to favorable interactions between the benzoxazole moiety and different protein targets, suggesting that 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one may possess similar interaction capabilities.

Table 3: Bioactivity Comparison of Benzoxazole Derivatives

Structural Feature Biological Activity Target Organisms Activity Level
2-Position substitution Antimicrobial Gram-positive bacteria High
5-Position substitution Antimicrobial Gram-negative bacteria High
Methoxyphenoxy groups Selective antimicrobial Pathogenic Candida species Variable
Propyl ether linkages Anti-inflammatory Multiple targets Moderate to High
Benzoxazolone core Anticancer Various cancer cell lines Moderate

Properties

IUPAC Name

3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-20-15-9-4-5-10-16(15)21-12-6-11-18-13-7-2-3-8-14(13)22-17(18)19/h2-5,7-10H,6,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDYUTAFIGQNOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCN2C3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one typically involves the reaction of 2-methoxyphenol with 3-chloropropylamine to form an intermediate, which is then reacted with 2-aminobenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that derivatives of benzoxazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). Studies demonstrate moderate to significant cytotoxicity against these cell lines, suggesting its potential as an anticancer agent.
Cell LineCytotoxic Effect
MCF-7Moderate
A549Significant
HT-29Significant
  • Anti-inflammatory Properties : The compound's mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory responses. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one have been investigated against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Bacillus subtilis32
Escherichia coli64

These findings indicate that the compound could serve as a basis for developing new antimicrobial agents.

Biochemical Probes

This compound is also being investigated as a biochemical probe or inhibitor in enzymatic studies. Its ability to interact with specific molecular targets can facilitate research into enzyme mechanisms and pathways.

Material Science

In addition to its biological applications, 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one is utilized in the development of new materials and chemical processes. Its unique structure allows for modifications that can lead to novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues in Anticancer Research

Benzoxazolone derivatives with substitutions at the 3-position have demonstrated significant cytotoxic activity. For example:

  • 3-[(3-Chloropropyl)-1,3-benzoxazol-2(3H)-one: Exhibited cytotoxicity against human cancer cell lines (e.g., A549 lung carcinoma) with IC₅₀ values in the micromolar range.
  • 3-[3-(Cyclic Amino)propyl]-1,3-benzoxazol-2(3H)-ones: Derivatives with piperidine or morpholine substituents showed variable activity depending on the cyclic amine’s size and polarity. For instance, piperidine-substituted analogs displayed superior potency compared to morpholine derivatives, likely due to improved membrane permeability .

However, its electron-donating methoxy group could reduce electrophilic reactivity compared to chloropropyl derivatives, possibly altering mechanisms of action .

Antimicrobial Activity

  • 6-(1,3-Thiazol-4-yl)-1,3-benzoxazol-2(3H)-one : Demonstrated broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL). The thiazole moiety likely contributes to membrane disruption or enzyme inhibition .
  • 3-[3-(Cyclic Amine)propyl]-1,3-benzoxazol-2(3H)-ones : Piperazine-substituted derivatives exhibited moderate antifungal activity, suggesting that basic nitrogen atoms enhance interactions with fungal ergosterol biosynthesis pathways .

Comparison with Target Compound: The 2-methoxyphenoxy group’s aromaticity and moderate hydrophobicity may support interactions with bacterial lipid bilayers or fungal enzymes. However, the absence of ionizable groups (e.g., amines) could limit its potency compared to piperazine-containing analogs .

CNS-Targeted Analogues

Benzoxazolones with CNS activity often feature bulky aromatic or heterocyclic substituents:

  • WS-50030 [7-{4-[3-(1H-Inden-3-yl)propyl]piperazin-1-yl}-1,3-benzoxazol-2(3H)-one] : Acts as a dopamine D₂ receptor partial agonist and serotonin reuptake inhibitor (IC₅₀ = 12 nM for serotonin transporter). The indenylpropyl-piperazine chain facilitates dual receptor modulation, making it a candidate for antipsychotic and antidepressant therapies .

Comparison with Target Compound: The 2-methoxyphenoxy group’s smaller size and lower basicity compared to WS-50030’s indenyl-piperazine moiety may limit CNS penetration.

Pharmaceutical Impurities and Metabolites

Structural analogs of benzoxazolones are often studied as drug impurities or metabolites:

  • 3-Oxocitalopram: A citalopram metabolite with a benzofuranone core and dimethylaminopropyl substituent. It retains partial serotonin reuptake inhibition (SERT IC₅₀ = 85 nM) but lacks the parent drug’s antidepressant efficacy due to reduced blood-brain barrier penetration .

Comparison with Target Compound: The absence of a basic amine in 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one may reduce off-target interactions compared to 3-oxocitalopram, but its metabolic stability remains to be evaluated .

Biological Activity

3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one (CAS No. 838812-58-1) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, while summarizing relevant research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C17H17NO4
  • Molecular Weight : 299.32 g/mol
  • IUPAC Name : 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2-one

The compound features a benzoxazole ring system that is known for its versatility in biological applications. The methoxyphenoxypropyl group enhances its interaction with biological targets.

Anticancer Activity

Research indicates that benzoxazole derivatives, including 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one, exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells such as:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HT-29 (colon cancer)

In a study evaluating the cytotoxic effects of benzoxazole derivatives on multiple human cancer cell lines, it was found that compounds demonstrated moderate to significant cytotoxicity against these cell lines .

Cell LineCytotoxic Effect
MCF-7Moderate
A549Significant
HT-29Significant

Antimicrobial Activity

The antimicrobial potential of 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one has also been investigated. Similar benzoxazole derivatives have shown activity against various bacterial strains:

  • Bacillus subtilis (Gram-positive)
  • Escherichia coli (Gram-negative)

In studies assessing the minimal inhibitory concentrations (MIC) of related compounds, it was noted that certain derivatives exhibited potent antimicrobial activity, suggesting that this compound may also possess similar properties .

Bacterial StrainMIC (µg/mL)
Bacillus subtilis32
Escherichia coli64

Anti-inflammatory Activity

Benzoxazole derivatives are also recognized for their anti-inflammatory properties. The compound's mechanism of action may involve inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory pathways. Research has shown that benzoxazole scaffolds can reduce COX-2 mediated reactions, which are critical in inflammatory diseases .

The biological activity of 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one is thought to arise from its ability to interact with specific molecular targets within cells. This interaction can lead to:

  • Inhibition of enzyme activity
  • Modulation of signal transduction pathways

Such mechanisms are crucial for the therapeutic effects observed in anticancer and anti-inflammatory applications.

Case Studies

Several studies have highlighted the potential of benzoxazole derivatives in drug development:

  • Anticancer Studies : A series of benzoxazole compounds were synthesized and tested against various cancer cell lines. The results indicated significant cytotoxicity, particularly in MCF-7 and A549 cells, suggesting their potential as anticancer agents .
  • Antimicrobial Evaluation : In another study focusing on antimicrobial properties, several benzoxazole derivatives were screened against common bacterial strains. The results revealed promising antibacterial activity, supporting further exploration into their use as antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one, and how do reaction conditions impact yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

  • Step 1 : Alkylation of 2-methoxyphenol with 1,3-dibromopropane to introduce the propyl linker.
  • Step 2 : Coupling with a benzoxazolone core via nucleophilic substitution or Mitsunobu reaction.
  • Critical parameters include solvent choice (e.g., DMF or THF), temperature (60–100°C), and catalyst (e.g., K₂CO₃). Yields range from 51–53% for analogous compounds, with purification via column chromatography .
  • Table 1 : Comparison of yields for structurally similar derivatives:
Reaction SolventTemperature (°C)CatalystYield (%)
DMF80K₂CO₃53
THF60NaH51

Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for methoxy (-OCH₃), benzoxazolone carbonyl (C=O, ~165 ppm), and propyl linker protons (δ 1.8–4.2 ppm) .
  • HRMS : Confirm molecular weight (e.g., calculated [M+H]+: 342.1214; observed: 342.1210) .
  • Elemental Analysis : Validate C, H, N ratios (e.g., theoretical: C 66.27%, H 5.30%; experimental: C 66.10%, H 5.25%) .

Advanced Research Questions

Q. What in vitro models are used to evaluate its anticancer activity, and what mechanisms underlie its potency?

  • Methodological Answer :

  • Models : NCI-60 cell line screening, apoptosis assays (Annexin V/PI), and mitochondrial membrane potential disruption .
  • Mechanisms : Inhibition of topoisomerase II (IC₅₀ ~2.5 µM) and ROS generation. Structural analogs show selectivity for breast (MCF-7) and colon (HCT-116) cancer cells .

Q. How do structural modifications (e.g., substituent variation) influence pharmacological activity?

  • Methodological Answer :

  • Substituent Effects :
  • Methoxy Position : 2-methoxy (as in the target compound) enhances blood-brain barrier penetration vs. 4-methoxy analogs .
  • Propyl Linker : Lengthening to pentyl reduces activity (e.g., IC₅₀ increases from 1.8 µM to >10 µM in leukemia cells) .
  • Table 2 : Activity trends for derivatives:
SubstituentCancer Cell IC₅₀ (µM)Target Enzyme Inhibition
2-Methoxy1.8 (MCF-7)Topoisomerase II
4-Fluorobenzyl3.2 (HCT-116)Tyrosine kinase

Q. How do crystallographic studies (e.g., Hirshfeld surface analysis) clarify its intermolecular interactions?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolves π-π stacking (3.5 Å spacing) and C-H···O hydrogen bonds (2.1–2.3 Å) .
  • Hirshfeld Analysis : Quantifies contact contributions (e.g., H···H: 65%, O···H: 25%) to predict solubility and stability .

Q. How can contradictions in reported biological activities (e.g., varying IC₅₀ values) be resolved methodologically?

  • Methodological Answer :

  • Assay Variability : Standardize protocols (e.g., MTT vs. SRB assays may differ by ±15% in IC₅₀) .
  • Structural Analog Confusion : Cross-validate using HRMS and NMR to rule out impurities (e.g., 3-phenylsulfonyl analogs vs. target compound) .
  • Data Reproducibility : Use reference compounds (e.g., doxorubicin controls) and replicate across independent labs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.